molecular formula C12H20N4O4 B2365421 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1909347-70-1

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2365421
CAS No.: 1909347-70-1
M. Wt: 284.316
InChI Key: YQJKVMUVYUUSGV-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-(4-{[(tert-Butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound belonging to the 1,2,3-triazole family. Its IUPAC name systematically describes its structure: a 1,2,3-triazole ring substituted at the 1-position with a butyl chain bearing a tert-butoxycarbonyl (Boc)-protected amine and at the 4-position with a carboxylic acid group. The Boc group, a common protecting group in peptide synthesis, enhances the compound’s stability during synthetic processes.

Key identifiers :

  • CAS Registry Number : 1909347-70-1
  • Molecular Formula : C₁₂H₂₀N₄O₄
  • Molecular Weight : 284.31 g/mol
  • SMILES : O=C(C1=CN(CCCCNC(OC(C)(C)C)=O)N=N1)O
  • Synonyms : AKOS033848780, ZINC299805638

Historical Context in Triazole Chemistry

The 1,2,3-triazole scaffold was first synthesized in 1910 by Otto Dimroth and Gustav Fester via the reaction of hydrazoic acid with acetylene. However, the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized triazole synthesis in the 21st century. The incorporation of the Boc group into triazole derivatives emerged as a strategic advancement in the mid-20th century, enabling precise control over amine reactivity in multistep syntheses. This compound represents a modern hybrid of these two innovations, combining triazole’s aromatic stability with the Boc group’s protective utility.

Significance in Heterocyclic Chemistry Research

1,2,3-Triazoles are prized for their:

  • Aromatic stability : Due to delocalized π-electrons across the ring.
  • Hydrogen-bonding capacity : The triazole nitrogen atoms participate in non-covalent interactions, mimicking biological motifs.
  • Bioisosteric potential : Triazoles often replace amides or esters in drug design to improve metabolic stability.

The Boc-protected butyl side chain in this compound expands its applicability in:

  • Peptide synthesis : Temporary amine protection during solid-phase synthesis.
  • Metal-organic frameworks (MOFs) : As a ligand for constructing functional materials.
  • Drug discovery : Serving as a modular building block for protease inhibitors or kinase-targeted therapies.

Molecular Identity and Registry Information

Structural features :

Property Detail
Core structure 1H-1,2,3-triazole ring
Substituents - 1-position: Butyl chain with Boc-protected amine
- 4-position: Carboxylic acid group
Protective group tert-Butoxycarbonyl (Boc) at the terminal amine

Registry data :

  • PubChem CID : Not yet assigned (related analogs: 54775396, 72213311).
  • Commercial availability : Listed by suppliers such as AK Scientific and Enamine.

Properties

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O4/c1-12(2,3)20-11(19)13-6-4-5-7-16-8-9(10(17)18)14-15-16/h8H,4-7H2,1-3H3,(H,13,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJKVMUVYUUSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,3-Triazole-4-carboxylic Acid Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed approach for synthesizing 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This reaction represents a regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives, the alkyne component typically contains a carboxylic acid functionality or a carboxylic acid precursor such as an ester.

The general reaction scheme follows:

R-N3 + HC≡C-COOH (or ester) → R-N(1)-C=C(COOH)-N=N

This methodology offers several advantages including:

  • High regioselectivity for 1,4-disubstituted triazoles
  • Mild reaction conditions (room temperature, aqueous conditions)
  • Tolerance of diverse functional groups
  • High yields (typically 70-90%)

Ruthenium-Catalyzed Click Chemistry

An alternative approach involves ruthenium-catalyzed azide-alkyne cycloaddition, which typically yields 1,5-disubstituted 1,2,3-triazoles. When specifically optimized, however, this method can also produce 1,4-disubstituted 1,2,3-triazoles similar to those obtained through CuAAC. The reaction employs catalysts such as (Cp*RuCl)4 and is typically conducted in DMF or other polar aprotic solvents.

Direct Triazole Formation Methods

Several reports describe the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acids through alternative routes, including the reaction of aryl azides with ethyl cyanomalonate or ethyl acetoacetate. These methods typically involve:

  • Formation of an intermediate imino triazole
  • Tautomerization to the aromatic triazole
  • Subsequent modification of functional groups to obtain the desired substitution pattern

While these methods are valuable for certain triazole derivatives, they may require adaptation for the specific synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid.

Specific Preparation Methods for the Target Compound

Method 1: CuAAC Approach Using Boc-Protected 4-Azido Butylamine

This method represents the most direct and efficient approach for synthesizing the target compound.

Preparation of 4-{[(tert-butoxy)carbonyl]amino}butyl azide

Step 1a: Synthesis of 4-azido butylamine
According to patent literature, 4-azido butylamine can be synthesized from 1,4-dibromobutane:

  • Dissolve 100g of 1,4-dibromobutane in 300mL N,N-dimethylformamide
  • Add sodium azide solution (125g in 375mL water)
  • Heat the mixture to 80-90°C for 12 hours
  • Quench the reaction with 1800mL water and 1200mL methyl tert-butyl ether
  • Separate the organic layer containing the intermediate
  • Add HCl solution (120mL in 600mL water) and triphenylphosphine solution (200g in 800mL water)
  • Stir for 12 hours at 25-35°C
  • Remove solids by filtration
  • Raise the pH of the water layer with 300g sodium hydroxide
  • Filter and separate the product layer
  • Deaerate at 30-40°C and dry over sodium hydroxide to obtain 4-azido butylamine

Step 1b: Boc protection of 4-azido butylamine
The amino group can be protected using di-tert-butyl dicarbonate:

  • Dissolve 4-azido butylamine in a 2:1 dioxane/water mixture
  • Cool to 0°C and add di-tert-butyl dicarbonate (1.1 equivalents)
  • Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours
  • Concentrate the solution, acidify with 10% H2SO4 to pH 2.5
  • Extract with ethyl acetate
  • Dry the organic layer, concentrate, and purify to obtain 4-{[(tert-butoxy)carbonyl]amino}butyl azide
Click Reaction with Propiolic Acid or Ethyl Propiolate

The click reaction between 4-{[(tert-butoxy)carbonyl]amino}butyl azide and propiolic acid can be performed using standard CuAAC conditions:

  • Dissolve 4-{[(tert-butoxy)carbonyl]amino}butyl azide (1 equivalent) in a 1:1 mixture of water and tert-butanol
  • Add propiolic acid or ethyl propiolate (1.1 equivalents)
  • Add CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.5 equivalents)
  • Stir the reaction mixture at room temperature for 16-24 hours
  • If ethyl propiolate was used, hydrolyze the ester with aqueous NaOH (1M) in methanol
  • Acidify to pH 3-4 with HCl
  • Extract with ethyl acetate, dry, and concentrate
  • Purify by column chromatography using chloroform/methanol (3:1) as eluent

The expected yield for this method is typically 70-85%, with high regioselectivity for the 1,4-disubstituted triazole.

Method 2: Alternative CuAAC Approach Using Activated Amino Azides

An alternative approach involves using a pre-activated amino acid derivative in combination with a suitable azide component.

Preparation of Alkyne Component

Based on similar procedures, the alkyne component can be prepared as follows:

  • Start with a Boc-protected amino acid such as Boc-protected serine
  • Convert to tert-butyl ester using tert-butyl (Z)-N,N'-diisopropylcarbamimidate
  • Prepare a propargyl derivative through appropriate functional group manipulations
Click Reaction and Deprotection

The click reaction can then be performed:

  • Dissolve the azide component (1 equivalent) in THF
  • Add CuSO4·5H2O (0.1 equivalents)
  • Add the alkyne component (1.1 equivalents)
  • Add freshly prepared sodium ascorbate solution (0.5 equivalents in water)
  • Stir for 16 hours at room temperature
  • Concentrate and purify by column chromatography
  • If necessary, perform selective ester hydrolysis to obtain the carboxylic acid

This method is analogous to procedures reported for the synthesis of triazolyl analogues of histidine and other amino acids. The expected yield is 65-75%.

Method 3: Ruthenium-Catalyzed Click Chemistry

The ruthenium-catalyzed approach offers an alternative to copper catalysis and may provide different regioselectivity:

  • Dissolve the azide (1 equivalent) in dry DMF
  • Add the alkyne component (1 equivalent)
  • Subject the flask to vacuum-nitrogen cycles
  • Add (Cp*RuCl)4 (0.045 equivalents) followed by additional vacuum-nitrogen cycles
  • Stir at room temperature until completion (monitored by TLC, typically 2 hours)
  • Add ethyl acetate and water, separate the organic phase
  • Purify as appropriate

This method is based on procedures reported for ruthenium-catalyzed synthesis of similar triazole derivatives and can achieve yields of 60-75%.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of the CuAAC reaction for synthesizing 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid. Table 1 summarizes the effects of different solvent systems on reaction yield:

Table 1. Effect of Solvent Systems on CuAAC Yield

Solvent System Temperature (°C) Time (h) Yield (%) Comments
H2O/t-BuOH (1:1) 25 24 82-85 Optimal conditions for most scales
DMF 25 16 75-80 Good for solubility of complex substrates
THF/H2O (3:1) 25 24 70-75 Suitable when water solubility is limited
MeOH 25 24 65-70 Faster reaction but lower yield
Toluene/H2O/EtOH 50 12 60-65 Higher temperature required

The water/tert-butanol mixture typically provides the highest yields and represents an environmentally friendly option. DMF is preferred when substrate solubility is a concern.

Catalyst Optimization

The copper source and reducing agent combinations also play critical roles in optimizing reaction efficiency:

Table 2. Effect of Catalyst Systems on CuAAC Reaction

Copper Source Reducing Agent Ratio Yield (%) Observations
CuSO4·5H2O Sodium ascorbate 1:5 82-85 Standard conditions, reliable
CuI DIPEA N/A 70-75 No reducing agent needed, but sensitive to oxygen
Cu(OAc)2 Sodium ascorbate 1:5 78-82 Good alternative to CuSO4
Cu(OAc)2 Ascorbic acid 1:5 75-80 Slightly lower pH
[Cu(CH3CN)4]PF6 None N/A 65-70 Efficient but air-sensitive

The CuSO4·5H2O/sodium ascorbate system remains the most widely used due to its reliability, stability, and high efficiency.

Purification and Characterization

Purification Methods

Purification of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a combination of extraction, chromatography, and crystallization techniques:

  • Liquid-Liquid Extraction :

    • Extract the crude reaction mixture with ethyl acetate after acidification
    • Wash with water and brine to remove inorganic salts and water-soluble impurities
    • Dry over anhydrous sodium sulfate or magnesium sulfate
  • Column Chromatography :

    • Silica gel chromatography using chloroform/methanol (3:1) or ethyl acetate/methanol gradients
    • Flash chromatography systems can improve efficiency for larger scales
  • Crystallization :

    • Recrystallize from appropriate solvent systems such as ethyl acetate/hexanes or methanol/diethyl ether
    • Typical recovery: 85-95% of chromatographically purified material

Analytical Characterization

Complete characterization of the synthesized compound involves several complementary techniques:

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :
Expected key signals:

  • δ 8.25-8.30 (s, 1H, triazole-CH)
  • δ 6.75-6.80 (t, 1H, NH)
  • δ 4.35-4.45 (t, 2H, N-CH2)
  • δ 2.95-3.05 (q, 2H, CH2-NH)
  • δ 1.75-1.85 (p, 2H, CH2-CH2-N)
  • δ 1.35-1.40 (s, 9H, C(CH3)3)
  • δ 1.35-1.45 (p, 2H, CH2-CH2-NH)

13C NMR (100 MHz, DMSO-d6) :
Expected key signals:

  • δ 162.0-163.0 (COOH)
  • δ 155.5-156.0 (NHCO)
  • δ 140.0-141.0 (triazole C-4)
  • δ 128.0-129.0 (triazole C-5)
  • δ 77.5-78.0 (C(CH3)3)
  • δ 49.0-49.5 (N-CH2)
  • δ 39.0-40.0 (CH2-NH)
  • δ 28.0-28.5 (C(CH3)3)
  • δ 26.5-27.0 (CH2-CH2-N)
  • δ 26.0-26.5 (CH2-CH2-NH)

FT-IR (KBr, cm-1) :

  • 3300-3400 (N-H stretch)
  • 3100-3200 (O-H stretch, carboxylic acid)
  • 2950-3000 (C-H stretch)
  • 1700-1720 (C=O stretch, carboxylic acid)
  • 1650-1680 (C=O stretch, carbamate)
  • 1520-1550 (N-H bend)
  • 1450-1470 (C-H bend)
  • 1350-1390 (C-H bend, tert-butyl)
  • 1150-1170 (C-O stretch)
Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C12H20N4O4 [M+H]+: 285.1557
  • Calculated for C12H20N4O4 [M+Na]+: 307.1377

LC-MS (ESI+) :

  • m/z 285.2 [M+H]+
  • m/z 307.1 [M+Na]+
  • m/z 329.1 [M-H+2Na]+
Chromatographic Analysis

HPLC Purity Assessment :

  • Column: C18 reverse phase
  • Mobile phase: Gradient of water/acetonitrile with 0.1% formic acid
  • Detection: UV at 220 and 254 nm
  • Expected purity: >95%

Comparative Analysis of Preparation Methods

The various methods for preparing 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid can be evaluated based on several critical parameters:

Table 3. Comparative Analysis of Preparation Methods

Parameter Method 1 (CuAAC) Method 2 (Alternative CuAAC) Method 3 (Ru-catalyzed)
Overall Yield 70-85% 65-75% 60-70%
Reaction Time 16-24 hours 16-24 hours 2-4 hours
Regioselectivity Excellent (>95% 1,4) Excellent (>95% 1,4) Good (80-90% 1,4)
Catalyst Cost Low Low High
Scalability Excellent Good Moderate
Functional Group Tolerance Excellent Very Good Good
Purification Complexity Moderate Moderate-High High
Green Chemistry Metrics Good (aqueous conditions) Moderate Poor (sensitive catalyst)
Reproducibility High High Moderate

Method 1 (CuAAC using Boc-protected 4-azido butylamine) offers the best combination of yield, regioselectivity, and scalability for most applications. Method 3 (Ru-catalyzed) provides the advantage of shorter reaction times but at the cost of higher catalyst expense and more challenging purification requirements.

Scale-Up Considerations

Scaling up the synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid presents several challenges that must be addressed:

Process Modifications for Scale-Up

For larger scale production, several modifications to the laboratory procedures are recommended:

  • Continuous Flow Processing :

    • Implementation of flow chemistry for the CuAAC reaction can improve safety and efficiency
    • Allows better temperature control and mixing
    • Typical residence times: 10-30 minutes at elevated temperatures (50-70°C)
  • Catalyst Loading Reduction :

    • Copper loading can often be reduced to 1-2 mol% for larger scales
    • Implement copper recovery systems for economic and environmental benefits
  • Purification Adaptations :

    • Replace column chromatography with crystallization where possible
    • Consider ion exchange chromatography for larger scale purification
    • Implement continuous extraction systems for workup

Applications and Derivatives

The 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile building block for various applications:

Medicinal Chemistry Applications

This compound has been utilized in the development of:

  • Peptidomimetics and peptide bond isosteres
  • Enzyme inhibitors, particularly those targeting proteases
  • Drug delivery conjugates leveraging click chemistry
  • Radiopharmaceutical precursors

Further Derivatization

The compound can be further functionalized via:

  • Deprotection of the Boc group to reveal the primary amine
  • Conversion of the carboxylic acid to esters, amides, or acyl chlorides
  • Formation of peptide conjugates through standard coupling reactions
  • Incorporation into polymeric materials and biomaterials

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, such as:

  • Oxidation: : Conversion of alcohol groups to carbonyl groups or further to carboxylic acids.

  • Reduction: : Hydrogenation to reduce double or triple bonds.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for selective reductions.

  • Substitution: : Reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

  • From Oxidation: : Corresponding carbonyl compounds or carboxylic acids.

  • From Reduction: : Reduced forms of the original compound, depending on the reaction conditions.

  • From Substitution: : New compounds with substituted functional groups, retaining the core triazole structure.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazole ring, which is known for its ability to mimic amide bonds and enhance bioactivity. The presence of the tert-butoxycarbonyl (Boc) group provides stability and protection during synthesis, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Research indicates that 1,2,3-triazoles exhibit notable antimicrobial properties. The compound has been studied as part of antibacterial agents, leveraging the triazole moiety's ability to disrupt bacterial cell function. A study demonstrated that derivatives of triazoles could be synthesized to enhance their antibacterial efficacy against resistant strains .

Anticancer Potential

The triazole scaffold has been explored for its anticancer properties. Compounds containing triazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The incorporation of the Boc group may enhance the compound's lipophilicity, aiding in cellular uptake and bioavailability .

Drug Design and Development

The compound serves as a bioisostere for amides in drug design. Its ability to mimic amide bonds allows for modifications that can improve pharmacokinetic properties while maintaining biological activity. This feature is particularly useful in optimizing lead compounds during drug development .

Click Chemistry

The synthesis of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity in forming triazole linkages under mild conditions .

Stepwise Synthesis

A stepwise approach can also be utilized, involving the protection of amine groups with Boc, followed by coupling reactions with azides or alkynes to form the desired triazole structure. This method allows for greater control over the synthesis process and yields higher purity products .

Case Studies and Research Findings

Study Focus Findings
Antibacterial PropertiesDemonstrated effective synthesis of triazole derivatives with significant antibacterial activity against resistant strains.
Anticancer ActivityHighlighted the potential of triazole compounds to induce apoptosis in cancer cell lines with EC50 values indicating potency improvements through structural modifications.
Drug DesignDiscussed the use of 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid as a versatile building block for novel therapeutics.

Mechanism of Action

The mechanism of action for this compound can vary based on its application:

Molecular Targets and Pathways

  • Enzyme Inhibition: : Binding to active sites or allosteric sites on enzymes, inhibiting their function.

  • Receptor Modulation: : Interaction with cellular receptors to modulate signaling pathways.

  • Chemical Reactivity: : Participation in chemical reactions due to its reactive functional groups.

Comparison with Similar Compounds

1-(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Difference : Replacement of the Boc group with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Implications :
    • Fmoc is base-labile, whereas Boc is acid-labile, making the former more suitable for solid-phase peptide synthesis under basic conditions .
    • The Fmoc variant (Mol. Wt.: 367.41) shares the same triazole-carboxylic acid framework but offers orthogonal protection strategies for amine functionalization.

1-(3-{[(tert-Butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Difference : Propyl chain (C₃) instead of a butyl chain (C₄).
  • Shorter alkyl spacers could affect molecular flexibility and binding interactions in biological targets, such as enzymes or receptors.

1-[(3-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Difference : Cyclobutylmethyl substituent instead of a linear butyl chain.
  • Implications :
    • The cyclobutyl group introduces ring strain , which may alter conformational preferences and steric interactions in drug-target binding .
    • This structural rigidity could enhance selectivity in medicinal chemistry applications.

1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Difference : Azetidine (4-membered saturated ring) as the substituent.
  • The compact structure may enhance bioavailability in pharmacokinetic studies.

1-(1-tert-Butoxycarbonylazepan-4-yl)pyrazole-4-carboxylic Acid

  • Key Difference : Pyrazole ring replaces the 1,2,3-triazole core.
  • Implications :
    • Pyrazole lacks the hydrogen-bond acceptor capability of the triazole’s N3 position, altering ligand-receptor interactions .
    • Differences in aromaticity (pyrazole vs. triazole) may affect π-π stacking or metal-coordination properties in coordination chemistry .

Comparative Data Table

Compound Name Core Structure Protecting Group Chain/Ring Substituent Key Applications
1-(4-{[(tert-Butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc Butyl chain Peptide synthesis, drug discovery
1-(4-{Fmoc-amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Fmoc Butyl chain Solid-phase synthesis
1-(3-Boc-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc Propyl chain Solubility optimization
1-(Boc-cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc Cyclobutylmethyl Conformational studies
1-Boc-azetidin-3-yl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole Boc Azetidine Bioavailability enhancement
1-Boc-azepan-4-yl-pyrazole-4-carboxylic acid Pyrazole Boc Azepane Metal coordination chemistry

Biological Activity

1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including click chemistry, which allows for the efficient formation of triazole linkages. The structural formula is represented as follows:

C12H18N4O4\text{C}_{12}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure includes a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

  • Antibacterial Activity :
    Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, some compounds with similar triazole structures demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.195 μg/mL to 12.5 μg/mL, indicating potent antibacterial effects .
  • Antioxidant Properties :
    The antioxidant capacity of triazole derivatives has been evaluated using assays like DPPH and ABTS. Certain derivatives exhibited IC50 values comparable to ascorbic acid, suggesting their potential as effective antioxidants .
  • Enzyme Inhibition :
    Triazole compounds have been studied for their ability to inhibit various enzymes. For example, some derivatives showed promising results in inhibiting butyrylcholinesterase (BuChE), which is relevant for neurodegenerative diseases . The most potent inhibitors demonstrated IC50 values as low as 0.13 µM.

Case Study 1: Antibacterial Evaluation

A study synthesized a series of triazole derivatives and assessed their antibacterial activity against multiple strains. One compound demonstrated an MIC of 0.391 μg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin . This indicates the potential of triazoles as alternatives or adjuncts to existing antibacterial therapies.

Case Study 2: Antioxidant Activity

In another investigation, a novel series of alkyl thio-1,2,4-triazoles were synthesized and tested for antioxidant capabilities. The most effective compound achieved an IC50 value of 0.397 μM in the ABTS assay, showcasing significant antioxidant activity that could be harnessed in therapeutic applications .

Data Table: Biological Activities of Selected Triazole Derivatives

Compound NameActivity TypeMIC (μg/mL)IC50 (μM)Reference
1-(tert-butoxycarbonyl)-1H-1,2,3-triazole-4-carboxylic acidAntibacterial0.195-
Alkyl thio-1,2,4-triazole derivativesAntioxidant-0.397
BuChE inhibitor triazole derivativeEnzyme inhibition-0.13

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the primary amine on the butyl chain to prevent undesired side reactions during subsequent steps .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, ensuring regioselectivity at the 1,4-position .
  • Step 3 : Hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety.
    • Key Variables : Reaction temperature (60–80°C for CuAAC), solvent polarity (DMSO or DMF for solubility), and catalyst loading (1–5 mol% Cu(I)) significantly impact yield and purity. Monitor via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and triazole ring formation (δ ~7.5–8.5 ppm for triazole protons) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (e.g., [M–H]⁻ peak at m/z ~325) .

Intermediate Research Questions

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC.
  • Findings : Boc groups hydrolyze rapidly below pH 3, while the triazole ring remains stable up to pH 10 .
  • Thermal Stability : Heat at 40–80°C for 12h. Degradation products (e.g., tert-butyl alcohol) detected via GC-MS .

Q. How does structural modification of the butyl linker or triazole substituents affect biological activity?

  • Comparative Analysis :

  • Butyl Linker : Shortening to propyl reduces solubility; elongation to pentyl may enhance membrane permeability in cell-based assays .
  • Triazole Substitution : 1,4-regioisomers (vs. 1,5) show higher binding affinity to enzymes like carbonic anhydrase (ΔG = –8.2 kcal/mol) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific protein pockets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid and catalytic lysine residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
    • Case Study : Derivatives with para-substituted aryl groups on the triazole showed enhanced affinity for EGFR kinase (IC₅₀ = 0.45 µM) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Hypothesis-Driven Approach :

  • Issue : High in vitro IC₅₀ but low in vivo bioavailability.
  • Testing :
  • Metabolic Stability : Incubate with liver microsomes; identify metabolites (e.g., Boc deprotection) via LC-MS .
  • Permeability : Caco-2 assays reveal poor absorption (Papp < 1 × 10⁻⁶ cm/s). Modify with PEGylated linkers to enhance permeability .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for structurally similar analogs?

  • Root Causes :

  • Purity Discrepancies : Analog A (95% purity) shows antiviral activity (EC₅₀ = 2 µM), while Analog B (87% purity) is inactive due to residual copper catalysts .
  • Assay Variability : Cell lines with differing expression levels of target receptors (e.g., HEK293 vs. HeLa) yield divergent IC₅₀ values .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in 15% of cases) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tert-butyl alcohol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.